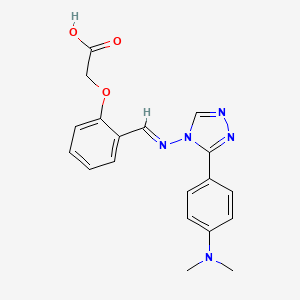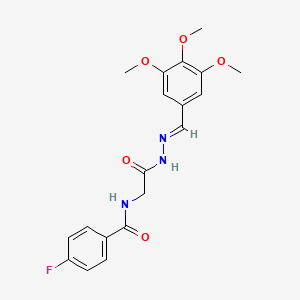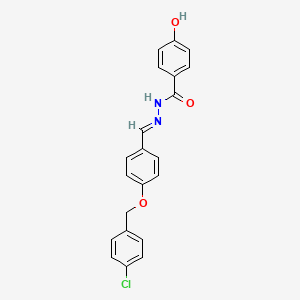
2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid is a complex organic compound that features a triazole ring, a dimethylamino group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring and dimethylamino group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The phenoxyacetic acid moiety can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and dimethylamino group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
765285-35-6 |
|---|---|
Molecular Formula |
C19H19N5O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[2-[(E)-[3-[4-(dimethylamino)phenyl]-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H19N5O3/c1-23(2)16-9-7-14(8-10-16)19-22-20-13-24(19)21-11-15-5-3-4-6-17(15)27-12-18(25)26/h3-11,13H,12H2,1-2H3,(H,25,26)/b21-11+ |
InChI Key |
PXKPLGZOMZYJIG-SRZZPIQSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=CN2/N=C/C3=CC=CC=C3OCC(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=CN2N=CC3=CC=CC=C3OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017184.png)

![N-(4-(Diethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12017191.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12017196.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017201.png)
![N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12017217.png)

![ethyl (2Z)-2-(3-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017242.png)

![(5Z)-3-cyclopentyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017257.png)
![1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B12017258.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12017270.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017272.png)
![N'-[(E)-furan-2-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12017277.png)
